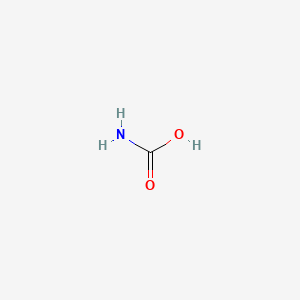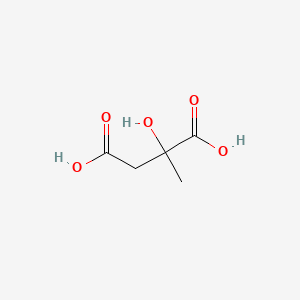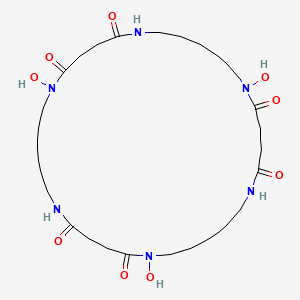
Calcium Clofibrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium Clofibrate is a calcium salt formulation of clofibrate, an aryloxyisobutyric acid derivate with antihyperlipidemic activity.
Aplicaciones Científicas De Investigación
Apoptosis Induction
Calcium Clofibrate has been studied for its role in inducing apoptosis. Matzno et al. (2006) found that clofibrate induces apoptosis in rat skeletal myoblasts through a calcium-dependent mechanism, involving caspase-12 activation. This process is triggered by calcium influx, leading to cytosolic caspase-12 activation and subsequent apoptotic DNA fragmentation (Matzno et al., 2006).
Cardiovascular Research
Research by Fairhurst et al. (1981) demonstrated clofibrate's impact on cardiovascular health. Specifically, clofibrate inhibits the contractility of isolated rabbit aortic muscle rings, suggesting its potential influence on calcium utilization in vascular smooth muscle (Fairhurst et al., 1981).
Multigenerational Impact in Aquatic Environments
Coimbra et al. (2015) conducted a multigenerational study using zebrafish to assess the chronic effects of clofibric acid. The study highlighted that chronic life-cycle exposure to clofibric acid significantly reduces growth and affects gonad development and fecundity in fish, indicating potential environmental and developmental impacts (Coimbra et al., 2015).
Environmental Persistence and Removal
Mestre et al. (2016) explored the persistence of clofibric acid in aquatic environments and its removal using activated carbons. They found that water hardness and solution pH significantly influence the adsorption of clofibric acid, which is crucial for improving water treatment processes (Mestre et al., 2016).
Propiedades
Número CAS |
39087-48-4 |
|---|---|
Fórmula molecular |
C20H20CaCl2O6 |
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
calcium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
IXCILCKRXAZYGP-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
SMILES canónico |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Otros números CAS |
39087-48-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)





